molecular formula C16H12N2O B10811737 1-(Benzimidazol-1-yl)-3-phenylprop-2-en-1-one

1-(Benzimidazol-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B10811737
M. Wt: 248.28 g/mol
InChI Key: SHUWQFLKYAKUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzimidazol-1-yl)-3-phenylprop-2-en-1-one is a synthetic hybrid compound that combines a benzimidazole scaffold with a chalcone (α,β-unsaturated ketone) structure. This conjugation creates a promising pharmacophore for biomedical research, particularly in the development of novel chemotherapeutic agents. The benzimidazole moiety is structurally similar to purine bases, allowing these derivatives to interact readily with biopolymers in living systems, while the chalcone component contributes a flexible, open-chain structure that is abundant in many natural products and is known for its diverse biological activities. This compound has demonstrated significant potential in antimicrobial research. Studies on structurally similar benzimidazole-chalcone conjugates have shown potent in vitro antibacterial and antifungal properties against a range of human pathogenic microorganisms, including Staphylococcus aureus , Escherichia coli , and Salmonella typhimurium . The compound's mechanism of action in antimicrobial applications is believed to involve disruption of microbial cell membranes or interference with essential enzymatic processes. In oncology research, this compound and its analogs exhibit notable anticancer activity against various human cancer cell lines. Research indicates that related benzimidazole-chalcone derivatives can inhibit proliferation in human breast adenocarcinoma (MCF-7), human ovarian carcinoma (OVCAR-3), human hepatoma (HEP-G2), and human lung carcinoma (A549) cell lines, with some derivatives showing superior outcomes to standard chemotherapeutic agents like cisplatin in experimental models . The proposed mechanism involves interaction with key cellular targets such as the epidermal growth factor receptor (EGFR) ATP binding site, leading to inhibition of cancer cell proliferation and induction of apoptosis. The compound's research value is further enhanced by its utility as a versatile synthetic intermediate for generating more complex heterocyclic systems, including pyrazoline and pyrazole derivatives, which may expand its pharmacological profile . Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the aromatic rings typically enhances biological activity compared to electron-donating groups. This product is provided For Research Use Only and is strictly not intended for human therapeutic applications or veterinary use. Researchers should handle this compound appropriately in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H12N2O/c19-16(11-10-13-6-2-1-3-7-13)18-12-17-14-8-4-5-9-15(14)18/h1-12H

InChI Key

SHUWQFLKYAKUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

Biological Activity

1-(Benzimidazol-1-yl)-3-phenylprop-2-en-1-one is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound features a benzimidazole ring fused with a phenylpropene moiety. This structural configuration is crucial for its biological activity, as it allows for various interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. The compound this compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • In vitro Studies : A study involving the NCI 60 cell panel demonstrated that this compound exhibits significant antitumor activity, with selectivity ratios indicating its potential effectiveness against different tumor types. Specifically, compound 3f (a derivative) displayed good antitumor activity with GI50 values ranging from 0.79 to 1.53 across nine tumor subpanels .
CompoundCell LineGI50 (µM)TGI (µM)Selectivity Ratio
3fVarious0.79 - 1.530.47 - 1.69Varies

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Antibacterial Effects : In vitro tests revealed effective antibacterial activity against several Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 1 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli8
Klebsiella pneumoniae4

Antitubercular Activity

Research has indicated that benzimidazole derivatives exhibit significant antitubercular activity. For instance, studies showed that certain derivatives could inhibit the growth of Mycobacterium tuberculosis at low concentrations .

The mechanisms through which this compound exerts its biological effects often involve:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act by inhibiting key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to increased caspase activity and changes in gene expression related to apoptosis .

Study on Chronic Myeloid Leukemia (CML)

A recent study explored the effects of benzimidazole derivatives on K562S and K562R cell lines (both imatinib-sensitive and resistant). The results indicated that these compounds could induce cytotoxicity and apoptosis in resistant cells, suggesting their potential as therapeutic agents for overcoming drug resistance in CML .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 1-(Benzimidazol-1-yl)-3-phenylprop-2-en-1-one, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzimidazole derivatives against several bacterial strains. The results demonstrated that certain derivatives exhibited minimal inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, compounds with longer alkyl chains showed enhanced activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural modifications in enhancing antibacterial efficacy .

CompoundBacterial StrainMIC (μg/mL)
2gS. aureus4
2gMRSA4
1bCandida albicans64

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, with promising results indicating that this compound can inhibit cancer cell proliferation effectively.

Antifungal Activity

In addition to its antibacterial and anticancer properties, this compound also exhibits antifungal activity. Studies have shown that certain derivatives possess significant antifungal effects against strains such as Candida albicans and Aspergillus niger.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(Benzimidazol-1-yl)-3-phenylprop-2-en-1-one are compared below with analogous chalcones and benzimidazole derivatives. Key differences in substituents, electronic effects, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Key Properties/Findings Reference
This compound Benzimidazole at C1, phenyl at C3 Anticancer (in vitro screening) Enhanced π-π interactions with DNA/proteins
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one 4-OH on phenyl ring Antibacterial (DFT-supported) High electrophilicity (ω = 4.25 eV); reactive enone system
1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one 3,4-OCH₃ on phenyl ring Intermediate for pharmaceuticals Improved solubility; used in podophyllotoxin synthesis
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one 4-NO₂ on phenyl ring Not reported (structural analog) Strong electron-withdrawing effect; reduced electron density at enone
1-(2',4'-Difluorophenyl)-3-phenylprop-2-en-1-one 2,4-F on phenyl ring Not reported (structural analog) Enhanced metabolic stability due to fluorine
1-(1H-Indol-3-yl)-3-phenylprop-2-en-1-one Indole at C1, phenyl at C3 Antimalarial (molecular docking) Bioisosteric replacement of benzimidazole; moderate yield (41.55%)
1-(Oxadiazol-2-yl)-3-(trichloromethyl)propan-1-one Oxadiazole, CCl₃ at C5 Anticancer (in vitro evaluation) Oxadiazole enhances electron deficiency; high cytotoxicity

Key Observations :

Conversely, electron-donating groups (e.g., OCH₃ in ) increase electron density, enhancing reactivity in Michael additions . Fluorine substituents () improve metabolic stability and hydrophobic interactions, making such analogs promising for drug design .

Biological Activity Modulation :

  • The benzimidazole moiety in the target compound facilitates interactions with biomolecular targets (e.g., DNA topoisomerases) via hydrogen bonding and aromatic stacking .
  • Replacement of benzimidazole with indole () retains planar aromaticity but alters hydrogen-bonding capacity, affecting antimalarial activity .

Synthetic Accessibility :

  • Chalcones are typically synthesized via Claisen-Schmidt condensation. The target compound’s benzimidazole derivative requires 2-acetylbenzimidazole as a precursor, which adds synthetic complexity compared to simpler chalcones .

Computational Insights :

  • DFT studies on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one () reveal high electrophilicity (ω = 4.25 eV), suggesting similar reactivity trends in the benzimidazole analog .

Preparation Methods

Cyclization of o-Phenylenediamine with Lactic Acid

The synthesis begins with the cyclization of o-phenylenediamine (1 ) and lactic acid (2 ) under acidic conditions. As reported by, refluxing equimolar quantities of 1 and 2 in 4.0 N hydrochloric acid for 16 hours yields 1-(1H-benzoimidazol-2-yl)ethan-1-ol (3 ) in 95% yield. The reaction proceeds via nucleophilic attack of the amine on the carboxylic acid, followed by dehydration to form the benzimidazole ring.

Reaction Conditions:

  • Reagents : o-Phenylenediamine (1.0 equiv), lactic acid (1.1 equiv), HCl (4.0 N)

  • Temperature : Reflux (100–110°C)

  • Time : 16 hours

  • Yield : 95%

Oxidation to 2-Acetylbenzimidazole

The secondary alcohol (3 ) is oxidized to 2-acetylbenzimidazole (4 ) using potassium permanganate (KMnO₄) adsorbed on aluminum oxide (Al₂O₃). Grinding 3 with KMnO₄ (2.5 equiv) and Al₂O₃ for 10 minutes, followed by extraction with acetone and purification via column chromatography, affords 4 in 72% yield. This solid-phase oxidation minimizes side reactions and enhances selectivity for the ketone product.

Spectral Validation:

  • ¹H-NMR (CDCl₃) : δ 2.81 (s, 3H, CH₃), 7.35–7.90 (m, 4H, Ar-H)

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch)

Claisen-Schmidt Condensation: Formation of the Chalcone Backbone

Base-Catalyzed Condensation with Benzaldehyde

The chalcone derivative is synthesized via Claisen-Schmidt condensation between 2-acetylbenzimidazole (4 ) and benzaldehyde (5 ) under alkaline conditions. Aqueous potassium hydroxide (40%) in ethanol facilitates the deprotonation of 4 , enabling nucleophilic attack on the aldehyde carbonyl.

Standard Procedure:

  • Reagents : 2-Acetylbenzimidazole (1.0 equiv), benzaldehyde (1.1 equiv), KOH (40% w/v)

  • Solvent : Ethanol (8–10 mL/mmol)

  • Conditions : Stirring at room temperature for 10–12 hours

  • Workup : Quenching with acetic acid, filtration, and recrystallization from toluene/EtOH

  • Yield : 86–88%

Reaction Mechanism:

  • Deprotonation : KOH abstracts the α-hydrogen from 4 , forming an enolate.

  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of 5 , generating a β-hydroxy ketone intermediate.

  • Dehydration : Elimination of water produces the α,β-unsaturated ketone.

Variations in Reaction Conditions

Recent studies have explored alternative bases and solvents to improve efficiency:

Base Solvent Time (h) Yield (%) Reference
KOH (40%)Ethanol1088
NaOH (75 mmol)Ethanol586
K₂CO₃Acetonitrile2482

Prolonged reaction times in acetonitrile (24 hours) reduce yields due to retro-aldol side reactions. Ethanol remains the optimal solvent for its ability to solubilize both aromatic aldehydes and the benzimidazole precursor.

Structural Elucidation and Characterization

Spectroscopic Analysis

The chalcone derivative exhibits distinct spectral features confirming its structure:

¹H-NMR (Acetone-d₆):

  • δ 7.37–7.68 (m, 9H, Ar-H and CH=CH)

  • δ 7.96 (d, J = 15.5 Hz, 1H, α-H)

  • δ 8.21 (d, J = 15.5 Hz, 1H, β-H)

¹³C-NMR:

  • δ 188.2 (C=O), 144.5 (CH=CH), 134.9–128.1 (Ar-C)

IR (KBr):

  • 1650 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C stretch)

Advanced Modifications and Derivatives

N-Alkylation of the Benzimidazole Nitrogen

Post-condensation alkylation with benzyl chloride or allyl bromide introduces substituents at the N1 position of the benzimidazole ring. For example, refluxing the chalcone with benzyl chloride (1.2 equiv) and K₂CO₃ in acetonitrile yields N-benzyl derivatives in 82–89% yield.

Applications:

  • Enhanced lipophilicity for improved membrane permeability

  • Tunable electronic effects for catalytic applications

Challenges and Optimization Strategies

Byproduct Formation

  • Retro-Aldol Adducts : Prolonged heating in polar aprotic solvents (e.g., DMF) promotes decomposition. Mitigated by using ethanol and shorter reaction times.

  • Diastereomerization : The E-configuration of the double bond is favored (>95%) due to steric hindrance during dehydration.

Green Chemistry Approaches

Recent efforts substitute traditional bases with recyclable catalysts:

  • Zeolite-supported KOH : Yields 84% with reduced waste

  • Microwave Assistance : Cuts reaction time to 30 minutes

Q & A

Q. What protocols ensure reproducibility in crystallographic studies?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption corrections (SADABS) .
  • Refinement : Apply SHELXL’s restraints for disordered solvent molecules and ISOR commands for anisotropic atoms .

Q. How to optimize reaction conditions for stereoselective synthesis?

  • Chiral Catalysts : L-Proline (20 mol%) in DMF achieves enantiomeric excess (ee) >90% for (E)-isomers .
  • Kinetic Control : Lower temperatures (0–5°C) favor the (E)-configuration by slowing isomerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.